N-(2-Cyanophenyl)-N'-cyclohexylthiourea

Description

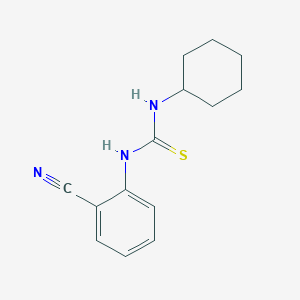

N-(2-Cyanophenyl)-N'-cyclohexylthiourea (CAS 127024-74-2) is a thiourea derivative characterized by the molecular formula C₁₄H₁₇N₃S and a molecular weight of 259.37 g/mol . Its structure features a cyclohexyl group attached to one nitrogen atom of the thiourea moiety and a 2-cyanophenyl group on the other nitrogen. Key physicochemical properties include:

- Polar Surface Area (PSA): 47.85 Ų

- XlogP: 2.8 (indicating moderate hydrophobicity)

- Hydrogen Bond Donors/Acceptors: 2/2 .

The ortho-cyano substituent on the phenyl ring introduces electron-withdrawing effects, which influence electronic distribution and intermolecular interactions.

Properties

CAS No. |

127024-74-2 |

|---|---|

Molecular Formula |

C14H17N3S |

Molecular Weight |

259.37 g/mol |

IUPAC Name |

1-(2-cyanophenyl)-3-cyclohexylthiourea |

InChI |

InChI=1S/C14H17N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H2,16,17,18) |

InChI Key |

JBKOJVQVXABCOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyanophenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-Cyanophenyl)-N’-cyclohexylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanophenyl)-N’-cyclohexylthiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

The table below compares N-(2-Cyanophenyl)-N'-cyclohexylthiourea with analogous compounds, highlighting structural variations and their impacts:

Key Observations:

- Hydrophobicity: The benzoyl derivative (XlogP = 3.2) is more hydrophobic than the target compound, which may enhance membrane permeability .

- Polarity: The pyridinyl analog’s higher PSA (69.1 Ų) suggests stronger solubility in polar solvents compared to the target compound .

Anticancer and Enzyme Inhibition

- This compound: Limited direct bioactivity data are available, but structurally similar compounds with trifluoromethyl or nitro substituents exhibit anticancer and enzyme-inhibitory properties. For example, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dimethylamino)cyclohexylthiourea shows anticancer activity via kinase inhibition .

- N-Benzoyl-N'-(2-cyanophenyl)thiourea: Electrochemical studies reveal that the ortho-cyano group lowers reduction potentials compared to para-substituted analogs, influencing redox-mediated bioactivity .

Antimicrobial and Antifungal Potential

- N-(2-Hydroxyethyl)-N-methyl-N'-[1-(4-octylphenyl)ethyl]thiourea: The octylphenyl group enhances hydrophobicity, improving interactions with lipid membranes in pathogens . This contrasts with the target compound’s polar cyanophenyl group, which may limit membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.